Norleucyl(27)-ghrh(1-29)amide
Description
Norleucyl(27)-GHRH(1-29)amide is a synthetic analog of growth hormone-releasing hormone (GHRH) with a norleucine substitution at position 25. This modification replaces methionine to prevent oxidation, enhancing the peptide’s stability and bioavailability . The compound retains the core GHRH(1-29) sequence, which is the shortest bioactive fragment of endogenous GHRH, enabling it to bind to GHRH receptors (GHRH-R) and stimulate growth hormone (GH) secretion via the cAMP/PKA pathway .
Properties
IUPAC Name |
(3S)-4-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C150H248N44O42/c1-20-23-36-91(129(218)188-108(71-196)142(231)172-90(120(157)209)39-31-56-164-148(158)159)178-145(234)118(79(15)22-3)193-140(229)106(68-115(207)208)184-131(220)97(51-53-111(155)202)177-134(223)99(60-74(6)7)182-135(224)100(61-75(8)9)180-128(217)92(37-27-29-54-151)174-126(215)94(40-32-57-165-149(160)161)173-121(210)81(17)170-141(230)107(70-195)189-136(225)101(62-76(10)11)181-130(219)96(50-52-110(154)201)171-113(204)69-167-125(214)98(59-73(4)5)185-144(233)116(77(12)13)191-132(221)93(38-28-30-55-152)175-127(216)95(41-33-58-166-150(162)163)176-137(226)102(65-86-44-48-88(200)49-45-86)183-143(232)109(72-197)190-138(227)104(66-112(156)203)187-147(236)119(83(19)198)194-139(228)103(64-84-34-25-24-26-35-84)186-146(235)117(78(14)21-2)192-123(212)82(18)169-133(222)105(67-114(205)206)179-122(211)80(16)168-124(213)89(153)63-85-42-46-87(199)47-43-85/h24-26,34-35,42-49,73-83,89-109,116-119,195-200H,20-23,27-33,36-41,50-72,151-153H2,1-19H3,(H2,154,201)(H2,155,202)(H2,156,203)(H2,157,209)(H,167,214)(H,168,213)(H,169,222)(H,170,230)(H,171,204)(H,172,231)(H,173,210)(H,174,215)(H,175,216)(H,176,226)(H,177,223)(H,178,234)(H,179,211)(H,180,217)(H,181,219)(H,182,224)(H,183,232)(H,184,220)(H,185,233)(H,186,235)(H,187,236)(H,188,218)(H,189,225)(H,190,227)(H,191,221)(H,192,212)(H,193,229)(H,194,228)(H,205,206)(H,207,208)(H4,158,159,164)(H4,160,161,165)(H4,162,163,166)/t78-,79-,80-,81-,82-,83+,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,116-,117-,118-,119-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPGAOHDESAYMR-FCIKWAMUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)CC)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC3=CC=C(C=C3)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C150H248N44O42 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3339.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91869-58-8 | |
| Record name | Somatotropin (1-29)amide, nle(27)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091869588 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Norleucyl(27)-ghrh(1-29)amide involves solid-phase peptide synthesis (SPPS), a method commonly used for peptide production. The process begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. The norleucine substitution is introduced during this step. The peptide chain is then cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are employed to ensure precision and efficiency. The process includes rigorous purification steps, such as high-performance liquid chromatography (HPLC), to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Norleucyl(27)-ghrh(1-29)amide primarily undergoes hydrolysis and oxidation reactions. The hydrolysis of the amide bond can occur under acidic or basic conditions, leading to the formation of carboxylic acids and amines . Oxidation reactions are minimized due to the substitution of norleucine for methionine, which is more resistant to oxidative degradation .
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Major Products Formed:
Hydrolysis: Carboxylic acids and amines.
Oxidation: Minimal due to the stability conferred by norleucine.
Scientific Research Applications
A. Growth Hormone Release
Research indicates that [Nle27]-GHRH(1-29)-NH2 is significantly more potent than its natural counterpart in stimulating GH release. Studies have shown that this compound can increase GH levels by 2 to 6 times compared to standard GHRH formulations .
| Study | Potency Increase | Method Used |
|---|---|---|
| Felix et al. (1986) | 2-6 times | In vitro assays |
| Recent studies | Up to 17 times | Structural modifications |
B. Treatment of Growth Hormone Deficiency
Clinical trials have explored the use of [Nle27]-GHRH(1-29)-NH2 in patients with growth hormone deficiency. The results indicate significant improvements in growth metrics and metabolic parameters among treated individuals .
A. Inhibition of IGF-1 Secretion
Recent research has demonstrated that [Nle27]-GHRH(1-29)-NH2 can inhibit the secretion of insulin-like growth factor 1 (IGF-1), which is often elevated in various tumors. In vitro studies showed that this compound reduced IGF-1 levels in hepatocytes treated with recombinant human GH (rhGH) by approximately 19% to 37% over a 48-hour period .
| Cell Type | Reduction in IGF-1 | Time Frame |
|---|---|---|
| Human Hepatocytes | 19.6% at 24 hours | 24 hours |
| Rat Hepatocytes | 24.3% at 24 hours | 24 hours |
B. Potential Anti-Cancer Therapeutics
The ability of [Nle27]-GHRH(1-29)-NH2 to modulate IGF-1 levels suggests its potential as an adjunct therapy for cancer treatment, particularly in tumors where IGF-1 plays a critical role in proliferation and survival .
A. Immune System Modulation
Studies have indicated that GHRH analogs, including [Nle27]-GHRH(1-29)-NH2, can enhance immune function, particularly in aging populations or those with compromised immune systems . The administration of this compound has shown promise in improving immune responses.
Mechanism of Action
Norleucyl(27)-ghrh(1-29)amide exerts its effects by binding to the growth hormone-releasing hormone receptor (GHRHR) on the anterior pituitary gland. This binding triggers a signaling cascade involving cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA), leading to the release of growth hormone into the bloodstream . The substitution of norleucine enhances the compound’s binding affinity and stability, resulting in increased potency .
Comparison with Similar Compounds
Key Characteristics :
- Structure : [Nle<sup>27</sup>]-GHRH(1-29)amide (molecular formula C149H228N42O40S).
- Mechanism : Activates pituitary GHRH-R to stimulate GH release, indirectly increasing insulin-like growth factor 1 (IGF-1) levels .
- Therapeutic Applications: Immune enhancement in aging populations . Potential use in GH deficiency and age-related decline .
Comparison with Similar GHRH Analogs
Structural Modifications and Stability
Pharmacokinetic and Pharmacodynamic Profiles
Therapeutic Efficacy
Immune Function:
- Norleucyl(27)-GHRH(1-29)amide: In aging adults, 6-month administration increased CD4+ T cells by 28% and natural killer cell activity by 35% without adverse effects .
Oncology:
Cardiovascular Protection:
- MR-409/MR-356 : Superior to JI-38 in reducing myocardial ischemia-reperfusion injury in mice .
- This compound: No direct cardiac data; focus remains on GH/IGF-1 axis .
Research Findings and Clinical Implications
- Species-Specific Activity : [Ac-D-Tyr<sup>1</sup>, D-Ala<sup>2</sup>]-GHRH shows 10x higher potency in rats than humans, highlighting receptor interaction differences .
- Dose Dependency: Nasal this compound requires 50 µg/kg to match 1 µg/kg IV efficacy, reflecting low mucosal absorption .
- Oxidative Stress Modulation : Contrasting effects observed between GHRH agonists (pro-oxidant in cancer) and antagonists (antioxidant) .
Biological Activity
Norleucyl(27)-GHRH(1-29)amide is a synthetic analog of the Growth Hormone-Releasing Hormone (GHRH), specifically designed to enhance its biological activity and stability. This compound retains the core functionality of GHRH, which is crucial for stimulating growth hormone (GH) secretion from the pituitary gland. This article will delve into the biological activity of this compound, supported by data tables, case studies, and research findings.
Structure and Properties
Chemical Structure:
this compound consists of 29 amino acids with a modification at position 27 where norleucine replaces leucine. This alteration is intended to increase metabolic stability and receptor affinity.
Molecular Characteristics:
- Molecular Weight: 3355.82 g/mol
- Purity: ≥97% (HPLC)
- Sequence (1-letter code): YADAIFTNSYRKVLGQLSARKLLQDIMSR-NH2
This compound acts primarily through the GHRH receptor (GHRH-R), a G-protein coupled receptor that mediates the release of growth hormone. The first 29 amino acids are essential for binding and activating the receptor, which triggers downstream signaling pathways leading to GH secretion.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant potency in stimulating GH release compared to its parent compound. The following table summarizes key findings from various studies:
| Study Reference | Experimental Model | Dose (nM) | GH Release (% Increase) |
|---|---|---|---|
| Rat Pituitary Cells | 10 | 120% | |
| Human Cell Lines | 5 | 150% | |
| Mouse Models | 20 | 130% |
In Vivo Studies
In vivo studies further corroborate the efficacy of this compound in stimulating GH release. Notably, a study involving adult rats showed that intravenous administration resulted in a marked increase in plasma GH levels, indicating effective bioactivity.
Case Study:
A notable case study investigated the effects of this compound on growth patterns in growth hormone-deficient rats. The results indicated significant improvements in growth metrics over a four-week treatment period compared to control groups.
Clinical Implications
The potential clinical applications of this compound are vast, particularly in treating conditions associated with GH deficiency, such as:
- Growth hormone deficiency in children
- Age-related declines in GH levels
- Cachexia associated with chronic diseases
Safety and Efficacy
Safety profiles have been assessed in preclinical trials, showing that this compound is well-tolerated at therapeutic doses. Long-term studies are ongoing to evaluate any potential adverse effects.
Q & A
Q. What thresholds define acceptable impurity levels in this compound batches?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
